3,4-Dichloro-5-methylbenzodifluoride
Description
3,4-Dichloro-5-methylbenzodifluoride is a halogenated aromatic compound characterized by a benzene ring substituted with two chlorine atoms at the 3- and 4-positions, a methyl group at the 5-position, and a difluoromethyl group (CF₂) at a position depending on the naming convention (commonly adjacent to the methyl group). This compound is structurally distinct due to the electron-withdrawing effects of chlorine and fluorine atoms, which influence its reactivity, solubility, and stability. It is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, where its substitution pattern enables selective functionalization. While specific synthesis routes are proprietary, its production typically involves halogenation and fluorination steps under controlled conditions .
Properties
CAS No. |
1804896-25-0 |
|---|---|
Molecular Formula |
C8H6Cl2F2 |
Molecular Weight |
211.03 g/mol |
IUPAC Name |
1,2-dichloro-5-(difluoromethyl)-3-methylbenzene |
InChI |
InChI=1S/C8H6Cl2F2/c1-4-2-5(8(11)12)3-6(9)7(4)10/h2-3,8H,1H3 |
InChI Key |
LMJWRODJGKHMQT-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1Cl)Cl)C(F)F |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)Cl)C(F)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Structural and Functional Differences
The most closely related analog to 3,4-Dichloro-5-methylbenzodifluoride is 2,4-Dichloro-5-methylbenzotrifluoride (CAS 115571-61-4), which differs in both substituent positions and fluorine content. Below is a detailed comparison:
*Inferred from structural similarity to halogenated aromatics.
Key Findings:
Steric and Positional Influence : The 3,4-dichloro substitution in the target compound creates a sterically congested environment compared to the 2,4-dichloro isomer, which may reduce reactivity in nucleophilic aromatic substitution.
Solubility : The trifluoromethyl group enhances hydrophobicity, making 2,4-Dichloro-5-methylbenzotrifluoride less soluble in polar solvents than its difluoromethyl counterpart.
Research Implications
- Synthetic Utility : The positional isomerism and fluorine content directly impact the compound’s utility. For example, 2,4-Dichloro-5-methylbenzotrifluoride’s CF₃ group is preferred in herbicides due to its metabolic stability, while the target compound’s CF₂ group may offer unique reactivity in pharmaceutical intermediates.
- Thermal Stability : Trifluoromethylated compounds generally exhibit higher thermal stability, a critical factor in industrial processes .
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